![molecular formula C26H20F2N2O B4264953 N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4264953.png)
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide
Overview
Description
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide, also known as FFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a member of the diphenylacetamide family, which is a class of organic compounds that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has also been shown to bind to the dopamine D2 receptor, which is a target for the treatment of schizophrenia.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In vivo studies have shown that N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide can reduce inflammation, alleviate pain, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. However, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide also has some limitations, such as its relatively low yield, high cost, and potential toxicity. Therefore, careful consideration should be given to the choice of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide as a research tool.
Future Directions
There are several future directions for the research on N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide. One potential direction is to investigate the structure-activity relationship of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide and its analogs to identify more potent and selective compounds. Another direction is to explore the potential applications of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, the development of new synthetic methods for N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide and its analogs could lead to more efficient and cost-effective production. Finally, the environmental applications of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide, such as its use as an adsorbent for heavy metal ions, could be further explored.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been used as a building block for the synthesis of polymers and nanoparticles. In environmental science, N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide has been studied for its adsorption properties towards heavy metal ions.
properties
IUPAC Name |
2-(4-fluoroanilino)-N-(4-fluorophenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O/c27-21-11-15-23(16-12-21)29-25(31)26(19-7-3-1-4-8-19,20-9-5-2-6-10-20)30-24-17-13-22(28)14-18-24/h1-18,30H,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZDNWFAXNUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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